3-Hydroxycyclohexanone

Overview

Description

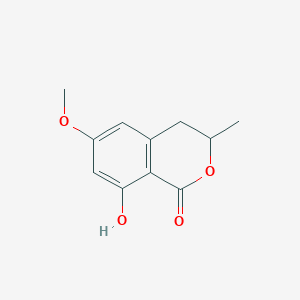

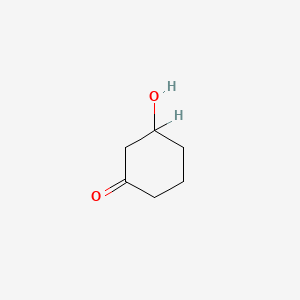

3-Hydroxycyclohexanone is an organic compound with the molecular formula C6H10O2. It is a cyclic ketone with a hydroxyl group attached to the third carbon of the cyclohexane ring. This compound is known for its versatility and is used as an intermediate in various chemical syntheses. It appears as a colorless liquid or crystalline solid and is soluble in many organic solvents such as alcohols and ethers .

Mechanism of Action

Target of Action

The primary target of 3-Hydroxycyclohexanone is the enzyme known as this compound dehydrogenase . This enzyme belongs to the family of oxidoreductases, specifically those acting on the CH-OH group of donor with other acceptors .

Mode of Action

this compound interacts with its target enzyme, this compound dehydrogenase, by serving as a substrate. The enzyme catalyzes the chemical reaction where this compound and an acceptor molecule are converted into cyclohexane-1,3-dione and a reduced acceptor .

Biochemical Pathways

The biochemical pathway affected by this compound involves the anaerobic metabolism of cyclohexanone. In this pathway, cyclohexanone is oxidized to 2-cyclohexenone which is further hydrated to this compound. The hydration product is then oxidized to 1,3-cyclohexanedione which is subsequently cleaved to 5-oxohexanoic acid .

Result of Action

The action of this compound results in the production of cyclohexane-1,3-dione and a reduced acceptor . This is part of the larger biochemical pathway where cyclohexanone is metabolized under anaerobic conditions .

Biochemical Analysis

Biochemical Properties

3-Hydroxycyclohexanone plays a crucial role in several biochemical reactions. It is involved in the oxidation-reduction processes, where it acts as a substrate for specific enzymes. One of the primary enzymes that interact with this compound is this compound dehydrogenase. This enzyme catalyzes the conversion of this compound to cyclohexane-1,3-dione, with the concomitant reduction of an acceptor molecule . The interaction between this compound and this enzyme is essential for the metabolic pathways in certain microorganisms.

Cellular Effects

This compound influences various cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound can modulate the activity of specific signaling molecules, leading to changes in gene expression patterns. This modulation can result in altered cellular metabolism, affecting the overall function and health of the cell .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with specific biomolecules. At the molecular level, this compound binds to the active site of this compound dehydrogenase, facilitating the oxidation of the hydroxyl group to a ketone. This binding interaction is crucial for the enzyme’s catalytic activity and the subsequent biochemical reactions . Additionally, this compound may influence other enzymes and proteins, leading to changes in their activity and function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. Studies have shown that the stability of this compound is influenced by factors such as temperature and pH. Over time, this compound may undergo degradation, leading to a decrease in its effectiveness in biochemical reactions. Long-term exposure to this compound has been observed to affect cellular function, with potential implications for in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At lower doses, this compound may exhibit beneficial effects, such as enhancing specific metabolic pathways. At higher doses, it can lead to toxic or adverse effects, including cellular damage and disruption of normal physiological processes . Understanding the dosage effects of this compound is crucial for its safe and effective use in research and potential therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. One of the key pathways is its conversion to cyclohexane-1,3-dione by this compound dehydrogenase. This reaction is part of the broader metabolic processes in certain microorganisms, where this compound serves as an intermediate . The involvement of this compound in these pathways highlights its importance in cellular metabolism and energy production.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are facilitated by specific transporters and binding proteins. These molecules help in the efficient uptake and localization of this compound, ensuring its availability for biochemical reactions. The distribution of this compound can influence its effectiveness and impact on cellular processes .

Subcellular Localization

This compound is localized in specific subcellular compartments, where it exerts its biochemical effects. The targeting of this compound to these compartments is mediated by specific signals and post-translational modifications. These mechanisms ensure that this compound reaches its site of action, where it can interact with enzymes and other biomolecules to facilitate biochemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Hydroxycyclohexanone can be synthesized through several methods:

Hydroxylation of Cyclohexanone: One common method involves the hydroxylation of cyclohexanone using hydrogen peroxide in the presence of a catalyst.

Reduction of 1,3-Cyclohexanedione: Another method involves the reduction of 1,3-cyclohexanedione using an enzyme or a microorganism that can reduce the diketone to the hydroxy ketone

Industrial Production Methods: In industrial settings, this compound is often produced through the catalytic hydrogenation of this compound precursors under controlled conditions. The use of biocatalysts, such as marine microorganisms, has also been explored for the enantioselective production of this compound .

Types of Reactions:

Oxidation: this compound can undergo oxidation to form cyclohexane-1,3-dione.

Reduction: It can be reduced to cyclohexanol.

Substitution: The hydroxyl group can be substituted with other functional groups through various chemical reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride or lithium aluminum hydride are often used as reducing agents.

Substitution: Reagents such as thionyl chloride or phosphorus tribromide can be used for substitution reactions.

Major Products:

Oxidation: Cyclohexane-1,3-dione.

Reduction: Cyclohexanol.

Substitution: Various substituted cyclohexanones depending on the reagent used .

Scientific Research Applications

3-Hydroxycyclohexanone has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: It serves as a substrate for studying enzyme-catalyzed reactions.

Medicine: Research is ongoing into its potential use in the synthesis of pharmaceuticals.

Industry: It is used in the production of fine chemicals and as a building block for more complex molecules

Comparison with Similar Compounds

Cyclohexanone: Lacks the hydroxyl group and is less reactive in certain chemical reactions.

Cyclohexanol: Contains a hydroxyl group but lacks the ketone functionality.

3-Hydroxycyclopentanone: Similar structure but with a five-membered ring instead of a six-membered ring.

Uniqueness: 3-Hydroxycyclohexanone is unique due to its combination of a hydroxyl group and a ketone group within a six-membered ring, making it a versatile intermediate in organic synthesis .

Properties

IUPAC Name |

3-hydroxycyclohexan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O2/c7-5-2-1-3-6(8)4-5/h5,7H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWEVQGUWCLBRMJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC(=O)C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50331457 | |

| Record name | 3-Hydroxycyclohexanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50331457 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

823-19-8 | |

| Record name | 3-Hydroxycyclohexanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=823-19-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Hydroxycyclohexanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50331457 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Can you describe the diastereoselectivity observed in the synthesis of 4-alkynyl-3-hydroxycyclohexanone via the tandem Michael addition/aldol reaction?

A2: Interestingly, the tandem Michael addition/aldol reaction using ethyl vinyl ketone as the Michael acceptor yields only one diastereoisomer of 4-alkynyl-3-hydroxycyclohexanone, as confirmed by 1H and 13C NMR spectroscopy and NOESY analysis. []

Q2: How is 3-hydroxycyclohexanone involved in the degradation of cyclohexanol in the atmosphere?

A3: this compound is one of the products formed during the atmospheric degradation of cyclohexanol. This degradation process is primarily initiated by the reaction of cyclohexanol with hydroxyl radicals (OH). The reaction proceeds via hydrogen abstraction from cyclohexanol at various sites, leading to the formation of different products, including cyclohexanone, hexanedial, this compound, and 4-hydroxycyclohexanone. The formation of these specific products suggests that hydrogen abstraction occurs at different positions on the cyclohexanol ring. [, ]

Q3: Are there any enzymatic reactions known to involve this compound?

A4: Yes, this compound is known to be involved in enzymatic reactions. One example is its role in the anaerobic metabolism of cyclohexanol by a denitrifying Pseudomonas species. [] Additionally, this compound dehydrogenase is an enzyme that specifically acts on this compound. []

Q4: Has the kinetic resolution of this compound been investigated?

A5: Yes, the kinetic resolution of this compound has been studied using various lipases. [] This research area also extends to using organic solvent-tolerant marine microorganisms as catalysts for the kinetic resolution of cyclic β-hydroxy ketones, including this compound. [, ]

Q5: Are there any studies on the acid-catalyzed behavior of this compound?

A6: Yes, research has focused on the kinetics of the acid-catalyzed interconversion between this compound and 2-cyclohexenone. This research area also provided insights into the decomposition mechanisms of 3-alkoxyallylic alcohols. []

Q6: Has this compound been utilized as a building block in organic synthesis?

A7: Yes, 1-silyl-2,6-diketones, which are readily synthesized, can be effectively transformed into various cyclic compounds. Among these transformations is the formation of 3-hydroxycyclohexanones, achieved under nucleophilic conditions. [] Furthermore, the organocatalyzed domino Michael-aldol reaction has been revisited, leading to the synthesis of enantioenriched this compound derivatives. This reaction involves the use of enals and α,α′-diaryl-substituted acetone in the presence of an organocatalyst. [, ]

Q7: Can you provide details on the use of 7-oxabicyclo[2.2.1]heptan-2-ones in synthesizing specific carbohydrates?

A8: Studies have demonstrated the application of photoinduced electron transfer reactions for the synthesis of C-α-D-galactopyranosides of carbapentopyranoses. This method utilizes 7-oxabicyclo[2.2.1]heptan-2-ones, which upon photoinduced electron transfer from a suitable electron donor like Et3N, generate this compound derivatives. These derivatives serve as key intermediates in the multi-step synthesis of the target carbohydrate molecules. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.